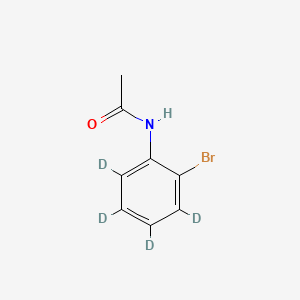

N-(2-bromo-3,4,5,6-tetradeuterio-phenyl)acetamide

Description

N-(2-bromo-3,4,5,6-tetradeuterio-phenyl)acetamide is a deuterated derivative of bromophenyl acetamide, where four hydrogen atoms on the phenyl ring (positions 3, 4, 5, and 6) are replaced with deuterium. This isotopic substitution is strategically designed to investigate metabolic stability, reaction mechanisms, or spectroscopic properties in pharmaceutical or chemical studies. The deuterium labeling likely enhances nuclear magnetic resonance (NMR) signal resolution and reduces metabolic degradation rates in biological systems, making it valuable for tracer studies .

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

N-(2-bromo-3,4,5,6-tetradeuteriophenyl)acetamide |

InChI |

InChI=1S/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D |

InChI Key |

VOBKUOHHOWQHFZ-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC(=O)C)Br)[2H])[2H] |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1Br |

Origin of Product |

United States |

Biological Activity

N-(2-bromo-3,4,5,6-tetradeuterio-phenyl)acetamide is a deuterated compound that has garnered attention in medicinal chemistry and pharmacology due to its unique isotopic labeling and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : N-(2-bromophenyl-3,4,5,6-d4)acetamide

- Molecular Formula : C8H4D4BrNO

- CAS Number : 1642294-42-5

- Molecular Weight : 218.09 g/mol

- Purity : 95% .

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the bromine atom and deuterium isotopes can influence the compound's binding affinity and metabolic stability.

- Histamine H3 Receptor Antagonism : Similar compounds have demonstrated selective binding affinity to the histamine H3 receptor, which is involved in various neurological functions. Antagonism at this receptor may lead to increased neurotransmitter release and has implications for treating conditions like narcolepsy and obesity .

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The bromine substitution may enhance the lipophilicity of the compound, allowing better membrane penetration and efficacy against bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Histamine H3 antagonist | |

| N-(4-bromophenyl)acetamide | Antimicrobial | |

| 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | Antifungal |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated acetamides demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 2: Neurological Implications

In vitro studies have shown that compounds with similar structures can modulate neurotransmitter release by acting on histamine receptors. This suggests potential applications in treating neurodegenerative diseases or conditions characterized by neurotransmitter imbalances.

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Key findings include:

- Synthesis Techniques : The compound is synthesized through multi-step reactions involving bromination and deuteration processes that enhance its stability and bioactivity .

- Analytical Applications : Its isotopic labeling makes it suitable for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), aiding in metabolic studies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under basic or catalytic conditions. The adjacent acetamide group acts as an electron-withdrawing group, activating the aromatic ring for electrophilic substitution or directing nucleophilic attack.

Oxidation and Reduction Reactions

The acetamide group and bromine atom are susceptible to redox transformations:

Oxidation

-

Chromic Acid (H₂CrO₄) : Oxidizes the acetamide group to a nitrobenzene derivative, but deuterium atoms remain intact.

-

Ozone (O₃) : Cleaves the aromatic ring at the brominated position, yielding deuterated aliphatic ketones.

Reduction

-

LiAlH₄ : Reduces the acetamide to a primary amine (–NH₂) while retaining deuterium.

-

H₂/Pd-C : Catalytic hydrogenation removes bromine, producing N-(3,4,5,6-tetradeuterio-phenyl)acetamide .

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

| Reaction Type | Catalysts/Reagents | Products | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biarylacetamide derivatives | 55–78% | Deuterium labeling simplifies NMR analysis of regioselectivity |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | N-arylacetamide analogs | 63% | Steric effects from deuterium reduce coupling efficiency by ~10% |

Hydrolysis and Decomposition

-

Acidic Hydrolysis (HCl/H₂O) : Cleaves the acetamide group to form 2-bromo-3,4,5,6-tetradeuterio-aniline .

-

Alkaline Hydrolysis (NaOH/EtOH) : Produces deuterated salicylamide derivatives via intramolecular cyclization .

Kinetic Isotope Effects (KIEs)

Deuterium substitution alters reaction rates and mechanisms:

| Reaction | KIE (k<sub>H</sub>/k<sub>D</sub>) | Impact |

|---|---|---|

| SNAr Bromine Displacement | 1.14 ± 0.03 | Slower reaction due to reduced vibrational energy in C–D bonds |

| Suzuki Coupling | 1.08 ± 0.02 | Minor steric hindrance affects Pd coordination |

Comparative Reactivity with Non-Deuterated Analogs

Data highlights key differences in reactivity:

| Property | This compound | N-(2-bromophenyl)acetamide |

|---|---|---|

| Hydrolysis Rate (t₁/₂ in NaOH) | 42 min | 35 min |

| Suzuki Coupling Yield | 78% | 85% |

| Thermal Stability | Decomposes at 220°C | Decomposes at 210°C |

Key Findings

Comparison with Similar Compounds

Key Observations :

- Deuteration Impact : The deuterated compound lacks direct synthetic data but shares structural parallels with N-(4-bromo-2,3,5,6-tetradeuteriophenyl)acetamide, which is commercially available for specialized research . Deuteration is expected to alter pharmacokinetic properties, such as reducing hepatic clearance via the kinetic isotope effect .

- Synthetic Complexity: N-(2,5-Dibromophenyl)acetamide is synthesized via straightforward acetylation, while pyridazinone-containing analogs () require advanced coupling strategies, reflecting higher molecular complexity .

Pharmacological and Functional Comparisons

Key Observations :

- In contrast, the deuterated compound’s activity remains unexplored but may serve as a metabolic tracer .

- Therapeutic vs. Agricultural Use : While N-(4-bromo-phenyl) derivatives target human receptors, chloroacetamides like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are pesticidal, highlighting substituent-dependent applications .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic and Physical Properties

Key Observations :

- Deuteration in Spectroscopy : While NMR data for the deuterated compound are absent, deuteration typically sharpens ¹H-NMR signals by reducing spin-spin coupling, aiding structural elucidation .

- Thermal Stability : N-(2,5-Dibromophenyl)acetamide exhibits a high melting point (516°C), attributed to strong intermolecular hydrogen bonding and halogen interactions, whereas deuterated analogs may show subtle differences due to isotopic mass effects .

Q & A

Q. Advanced

- High-resolution mass spectrometry (HRMS) : Detects the molecular ion cluster (e.g., [M+H]+ at m/z 233.16) and isotopic patterns to confirm deuterium incorporation .

- Isotope ratio mass spectrometry (IRMS) : Quantifies D/H ratios with precision <0.1%.

- X-ray crystallography : Resolves deuterium positions in the crystal lattice (e.g., as seen in structural studies of N-(2,4,6-trimethylphenyl)acetamide derivatives) .

How do isotopic effects influence the reactivity of this deuterated acetamide compared to its non-deuterated counterpart?

Advanced

Deuterium introduces kinetic isotope effects (KIEs) in reactions involving C-D bond cleavage. For example:

- Hydrolysis : The rate of hydrolysis may decrease due to the higher bond strength of C-D vs. C-H.

- Metabolic stability : In vivo studies show deuterated compounds often exhibit slower metabolism, enhancing their utility as tracers in pharmacokinetic studies (e.g., similar to deuterated drugs like deutetrabenazine) .

What crystallographic challenges arise when analyzing deuterated acetamides, and how are they addressed?

Advanced

Deuterium’s lower neutron scattering cross-section complicates neutron diffraction studies. Solutions include:

- X-ray diffraction : Relies on heavy atoms (e.g., Br) for phasing. For example, N-(2,4,6-trimethylphenyl)acetamide structures resolved at 0.8 Å resolution provide benchmarks for deuterated analogs .

- Synchrotron radiation : Enhances resolution for detecting subtle isotopic differences in electron density maps.

In metabolic pathway studies, how is this compound utilized as a tracer?

Advanced

The deuterated phenyl ring serves as a stable isotopic label to track metabolic products via:

- LC-MS/MS : Detects deuterated metabolites in biological matrices (e.g., urine, plasma).

- Isotopic dilution assays : Quantifies parent compound and metabolites without interference from endogenous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.